molecular formula C14H12N2O2S B1349592 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-09-7

1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B1349592
CAS No.: 565171-09-7
M. Wt: 272.32 g/mol
InChI Key: SZYCVVRHCGXUAU-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that features a thieno-pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the cycloaddition of 1,3-dipoles to dipolarophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition prevents formalin-induced tonic pain, highlighting its potential therapeutic benefits.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-9-11-7-12(14(17)18)19-13(11)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYCVVRHCGXUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368262
Record name 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565171-09-7
Record name 3-Methyl-1-(phenylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565171-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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